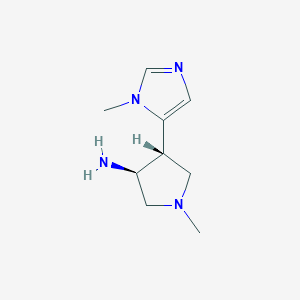![molecular formula C17H13Cl2N3O B2977130 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one CAS No. 1002902-29-5](/img/structure/B2977130.png)
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic effects. This compound is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the body and play a crucial role in regulating various physiological processes.
Wirkmechanismus
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one exerts its effects by binding to and activating the cannabinoid receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, mood, and appetite. Activation of the cannabinoid receptors by 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one leads to the release of various neurotransmitters and modulators, which in turn produce the observed effects.
Biochemical and Physiological Effects:
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammation, anxiolysis, and attenuation of drug-seeking behavior. These effects are mediated by the activation of the cannabinoid receptors and the subsequent release of various neurotransmitters and modulators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one in lab experiments is its potency and selectivity for the cannabinoid receptors. This compound can produce robust and reproducible effects at low concentrations, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one is its potential for off-target effects and toxicity at high concentrations. Careful dose-response studies are required to ensure that the observed effects are specific to the cannabinoid receptors.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one and related compounds. One area of interest is the development of more selective and potent cannabinoid receptor agonists for therapeutic use. Another area of interest is the investigation of the role of the endocannabinoid system in various diseases and conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, there is a need for further research on the safety and toxicity of 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one and related compounds, particularly with regard to their potential for abuse and dependence.
Synthesemethoden
The synthesis of 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one involves several steps, including the reaction of 2-chlorobenzylamine with 4-chloro-2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to give the amine, which is further reacted with 2-phenylpyridazin-3-one to form the final product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one has been extensively studied for its potential therapeutic effects in various diseases and conditions, including pain, inflammation, anxiety, and addiction. This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety and to attenuate drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
4-chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-14-9-5-4-6-12(14)10-20-15-11-21-22(17(23)16(15)19)13-7-2-1-3-8-13/h1-9,11,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVGYFPUCPACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)
![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)

